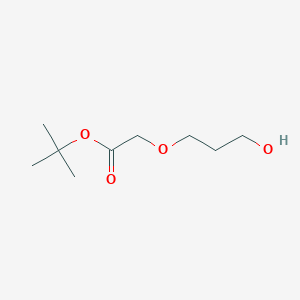
2-chloro-5-(4-chlorophenyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(4-chlorophenyl)-1,3-oxazole (2C5C1O) is a heterocyclic compound with a five-membered ring structure containing two chlorine atoms, one oxygen atom, and a phenyl group. 2C5C1O is a versatile compound with numerous applications in the fields of pharmaceuticals, agrochemicals, and materials science. It is also a useful building block for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
2-chloro-5-(4-chlorophenyl)-1,3-oxazole has numerous applications in scientific research. It is used as an intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials science. 2-chloro-5-(4-chlorophenyl)-1,3-oxazole is also used as a ligand in the synthesis of complexes and as a substrate in the synthesis of polymers. In addition, 2-chloro-5-(4-chlorophenyl)-1,3-oxazole is used in the synthesis of organometallic compounds, dyes, and catalysts.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole is complex. When 2-chloro-5-(4-chlorophenyl)-1,3-oxazole is exposed to a base, it undergoes a nucleophilic substitution reaction to form an acylium ion. This acylium ion then reacts with an amine to form an amide. The amide then undergoes a dehydration reaction to form an imine, which can then react with a nucleophile to form a new compound.
Biochemical and Physiological Effects
2-chloro-5-(4-chlorophenyl)-1,3-oxazole has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have antioxidant, anticonvulsant, and anti-diabetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-5-(4-chlorophenyl)-1,3-oxazole has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. It is also non-toxic and non-carcinogenic, making it safe to use in lab experiments. However, 2-chloro-5-(4-chlorophenyl)-1,3-oxazole is not very soluble in water, and it is not very stable in acidic or basic solutions.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-5-(4-chlorophenyl)-1,3-oxazole. One potential direction is to investigate its potential therapeutic applications, such as its ability to inhibit the growth of certain bacteria, fungi, and viruses. Another potential direction is to investigate its potential as a substrate for the synthesis of polymers and organometallic compounds. Additionally, research could be conducted to investigate the effects of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole on other biochemical and physiological processes, such as its effects on inflammation and cancer. Finally, research could be conducted to investigate the potential uses of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole in materials science and other industries.
Métodos De Síntesis
2-chloro-5-(4-chlorophenyl)-1,3-oxazole can be synthesized through a variety of methods, including the direct synthesis from the starting materials and the synthesis from intermediates. The direct synthesis method involves the reaction of 4-chlorophenol and 2-chloroacetyl chloride in the presence of an acid catalyst. The intermediates synthesis method involves the reaction of 4-chlorophenol, 2-chloroacetyl chloride, and dimethylformamide in the presence of an acid catalyst. The yield of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole is usually high in both methods.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-(4-chlorophenyl)-1,3-oxazole involves the reaction of 4-chlorobenzoyl chloride with 2-amino-2-methyl-1-propanol to form 4-chlorophenyl-2-hydroxy-2-methyl-1-propanone. This intermediate is then reacted with ethyl oxalyl chloride to form ethyl 4-chlorophenyl-2-oxo-2-methyl-1,3-oxazolidine-5-carboxylate, which is then chlorinated with thionyl chloride to form 2-chloro-5-(4-chlorophenyl)-1,3-oxazole.", "Starting Materials": [ "4-chlorobenzoyl chloride", "2-amino-2-methyl-1-propanol", "ethyl oxalyl chloride", "thionyl chloride" ], "Reaction": [ "4-chlorobenzoyl chloride + 2-amino-2-methyl-1-propanol → 4-chlorophenyl-2-hydroxy-2-methyl-1-propanone", "4-chlorophenyl-2-hydroxy-2-methyl-1-propanone + ethyl oxalyl chloride → ethyl 4-chlorophenyl-2-oxo-2-methyl-1,3-oxazolidine-5-carboxylate", "ethyl 4-chlorophenyl-2-oxo-2-methyl-1,3-oxazolidine-5-carboxylate + thionyl chloride → 2-chloro-5-(4-chlorophenyl)-1,3-oxazole" ] } | |
Número CAS |
1240282-86-3 |
Nombre del producto |
2-chloro-5-(4-chlorophenyl)-1,3-oxazole |
Fórmula molecular |
C9H5Cl2NO |
Peso molecular |
214 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



